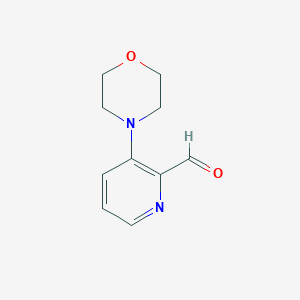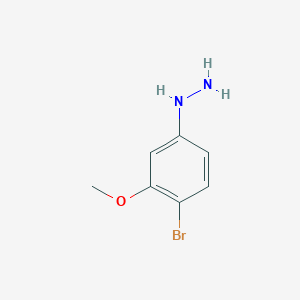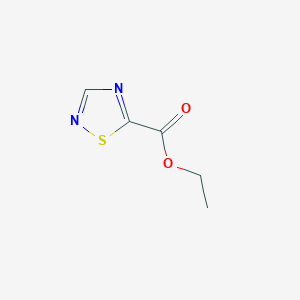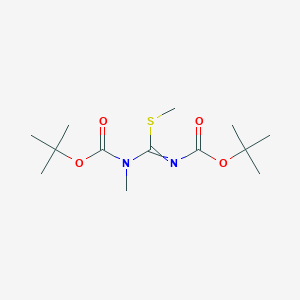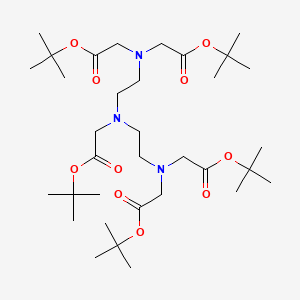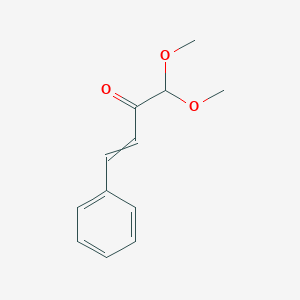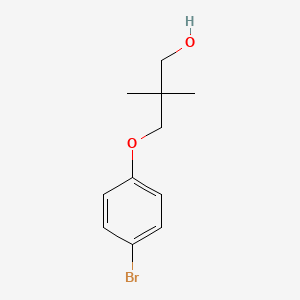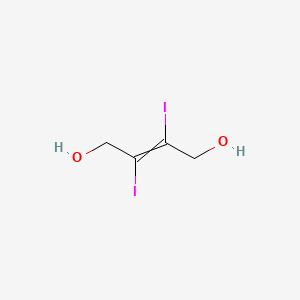
(S)-3,3-Difluorocyclopentanecarboxylic acid
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about its physical appearance (e.g., color, state of matter under standard conditions) and any distinctive odors or tastes .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would include a detailed description of the steps involved in the synthesis, including the specific reactions, the conditions under which they occur, and the yields of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes with other substances. This can provide information about the compound’s reactivity and stability, as well as its potential uses .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its acidity or basicity. These properties can be determined through a variety of laboratory experiments .Wissenschaftliche Forschungsanwendungen
Fluorination Reagent in Organic Synthesis
(S)-3,3-Difluorocyclopentanecarboxylic acid and its derivatives are instrumental in organic synthesis. For example, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has been developed as a fluorination reagent. It's useful in transforming various carboxylic acids to acyl fluorides under neutral conditions, demonstrating its potential in the synthesis of complex organic compounds (Wang et al., 2021).
Impact on Cellular Physiology
The amphipathic structure of perfluorinated acids, including this compound, suggests they may alter cellular physiology. Studies have indicated that these compounds can influence cell membrane potential and intracellular pH, as observed in human colon carcinoma HCT116 cells (Kleszczyński & Składanowski, 2009).
In Metal-Organic Frameworks
This compound can also play a role in the development of metal-organic frameworks. For instance, 3,5-pyrazoledicarboxylic acid reacts with lanthanide(III) nitrate salts to form lanthanide polymers with diverse framework structures. This reveals the potential for using such compounds in creating novel coordination polymers with various applications (Xia et al., 2007).
Environmental Degradation Studies
Environmental degradation studies of polyfluoroalkyl chemicals have highlighted the role of this compound and its analogs. These studies help understand the biodegradability and environmental impact of such compounds, which are commonly used in industrial and commercial applications (Liu & Avendaño, 2013).
Influence on Thyroid Hormone and Aryl Hydrocarbon Receptor
Investigations into the endocrine-disrupting potential of perfluoroalkyl acids reveal that these compounds can interfere with the function of the thyroid hormone and aryl hydrocarbon receptor. This has implications for understanding the health impact of such substances (Long, Ghisari, & Bonefeld‐Jørgensen, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-3,3-difluorocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLZFZGHXIZHFB-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
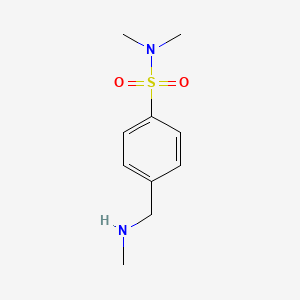
![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)
